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molecular formula C8H7F3N2O B1245326 4-(Trifluoromethyl)benzamidoxime CAS No. 22179-86-8

4-(Trifluoromethyl)benzamidoxime

Cat. No. B1245326
M. Wt: 204.15 g/mol
InChI Key: QCVFLUSIBKAKPC-UHFFFAOYSA-N
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Patent
US07435750B2

Procedure details

A solution of 3-chloro-thiophene-2-carbonyl chloride (455 mg, 2.51 mmol) and 4-trifluoromethyl-benzamidoxime (513 mg, 2.51 mmol) in 1,4-dioxane (50 mL) was refluxed for 1 h, then BF3OEt2 (0.1 mL) was added dropwise. The solution was refluxed for 5 h and cooled to room temperature. To the stirred solution was added water (100 mL) to produce precipitates. The solid was collected by filtration, washed with dioxane:water (1:1), and dried to yield 687 mg (82%) of the title compound. 1H NMR (CDCl3): 8.29 (d, J=8.1 Hz, 2H), 7.78 (d, J=8.4 Hz, 2H), 7.63 (d, J=5.1 Hz, 1H), 7.15 (d, J=5.1 Hz, 1H).
Quantity
455 mg
Type
reactant
Reaction Step One
Quantity
513 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
82%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7](Cl)=[O:8].[F:10][C:11]([F:23])([F:22])[C:12]1[CH:21]=[CH:20][C:15]([C:16](=[N:18]O)[NH2:17])=[CH:14][CH:13]=1.O>O1CCOCC1>[Cl:1][C:2]1[CH:6]=[CH:5][S:4][C:3]=1[C:7]1[O:8][N:18]=[C:16]([C:15]2[CH:14]=[CH:13][C:12]([C:11]([F:10])([F:22])[F:23])=[CH:21][CH:20]=2)[N:17]=1

Inputs

Step One
Name
Quantity
455 mg
Type
reactant
Smiles
ClC1=C(SC=C1)C(=O)Cl
Name
Quantity
513 mg
Type
reactant
Smiles
FC(C1=CC=C(C(N)=NO)C=C1)(F)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
BF3OEt2 (0.1 mL) was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 5 h
Duration
5 h
CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
The solid was collected by filtration
WASH
Type
WASH
Details
washed with dioxane:water (1:1)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(SC=C1)C1=NC(=NO1)C1=CC=C(C=C1)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 687 mg
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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